molecular formula C7H18Cl2N2 B14794555 trans-1,2-Dimethylpiperidin-4-amine diHCl

trans-1,2-Dimethylpiperidin-4-amine diHCl

Cat. No.: B14794555
M. Wt: 201.13 g/mol
InChI Key: BFIMGXLEZIYCTF-AUCRBCQYSA-N
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Description

trans-1,2-Dimethylpiperidin-4-amine dihydrochloride: is a chemical compound with the molecular formula C7H18Cl2N2 and a molecular weight of 201.14 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dimethylpiperidin-4-amine dihydrochloride typically involves the reaction of piperidine derivatives with methylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the methylation process. The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods: In an industrial setting, the production of trans-1,2-Dimethylpiperidin-4-amine dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-1,2-Dimethylpiperidin-4-amine dihydrochloride can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

    Oxidation: N-oxides of trans-1,2-Dimethylpiperidin-4-amine.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: trans-1,2-Dimethylpiperidin-4-amine dihydrochloride is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of trans-1,2-Dimethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1,2-Dimethylpiperidine: A similar compound with slight structural differences.

    4-Aminopiperidine: Another related compound with an amine group at the 4-position.

Uniqueness: trans-1,2-Dimethylpiperidin-4-amine dihydrochloride is unique due to its specific methylation pattern and the presence of the dihydrochloride salt form. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

(2S,4R)-1,2-dimethylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-6-5-7(8)3-4-9(6)2;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7+;;/m0../s1

InChI Key

BFIMGXLEZIYCTF-AUCRBCQYSA-N

Isomeric SMILES

C[C@H]1C[C@@H](CCN1C)N.Cl.Cl

Canonical SMILES

CC1CC(CCN1C)N.Cl.Cl

Origin of Product

United States

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